Orthogonal Deprotection pH Profile: Boc (Acid-Labile) vs Fmoc (Base-Labile)
Boc-Asp-OH is deprotected under acidic conditions (20–50% TFA in DCM), while Fmoc-Asp-OH requires nucleophilic bases (20% piperidine in DMF) [1]. This fundamental orthogonality means the two derivatives cannot be substituted without redesigning the entire synthesis protocol. Boc chemistry avoids repetitive base exposure, which is advantageous for base-sensitive sequences and reduces aspartimide formation compared to Fmoc protocols [2].
| Evidence Dimension | Deprotection reagent and condition |
|---|---|
| Target Compound Data | 20–50% TFA in DCM (acidolytic cleavage) |
| Comparator Or Baseline | Fmoc-Asp-OH: 20% piperidine in DMF (base-labile cleavage) |
| Quantified Difference | Orthogonal pH dependence (acid vs base) |
| Conditions | Standard SPPS deprotection cycles |
Why This Matters
Determines compatibility with acid- or base-sensitive peptides and dictates resin, linker, and side-chain protection choices.
- [1] Iris Biotech, 'Boc versus Fmoc for Solid Phase Peptide Synthesis' (2024): 'Boc … removed by moderately strong acid such as TFA … Fmoc is base-labile protecting group removed with mild base such as piperidine.' View Source
- [2] M. L. Valero et al., J. Pept. Res., 53, 56–67 (1999): 'The combination of Boc, Bzl and OFm protections was more promising … Boc/Bzl/OFm has become the method of choice for … cyclic head-to-tail peptides.' View Source
